

physical and chemical properties of Furo[3,2-c]pyridine-2-carbaldehyde

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Compound of Interest

Compound Name: **Furo[3,2-c]pyridine-2-carbaldehyde**

Cat. No.: **B039450**

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Furo[3,2-c]pyridine-2-carbaldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Furo[3,2-c]pyridine-2-carbaldehyde**. This heterocyclic compound, featuring a fused furan and pyridine ring system, represents a scaffold of significant interest in medicinal chemistry. This document details its synthesis, spectral characterization, potential reactivity, and explores its relevance in the context of oncogenic signaling pathways.

Core Compound Properties

Furo[3,2-c]pyridine-2-carbaldehyde is a solid organic compound. While experimentally determined physical properties such as melting and boiling points are not readily available in the cited literature, computational data from established chemical databases provide valuable estimates.

Table 1: Physical and Chemical Properties of **Furo[3,2-c]pyridine-2-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₅ NO ₂	PubChem[1]
Molecular Weight	147.13 g/mol	PubChem[1]
IUPAC Name	furo[3,2-c]pyridine-2-carbaldehyde	PubChem[1]
CAS Number	112372-07-3	PubChem[1]
Canonical SMILES	C1=CN=CC2=C1OC(=C2)C=O	PubChem[1]
InChI	InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H	PubChem[1]
InChIKey	YAJAVMZSXDDNSR-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis and Characterization

The synthesis of the Furo[3,2-c]pyridine core can be achieved through various methods, with the Sonogashira coupling followed by cyclization being a prominent strategy.[2][3] The introduction of the 2-carbaldehyde group can be accomplished via a Vilsmeier-Haack reaction on the Furo[3,2-c]pyridine core.

Representative Synthesis Protocol

Step 1: Synthesis of the Furo[3,2-c]pyridine core via Sonogashira Coupling and Cyclization

This protocol is a representative procedure based on established methods for the synthesis of the furo[3,2-c]pyridine scaffold.[3]

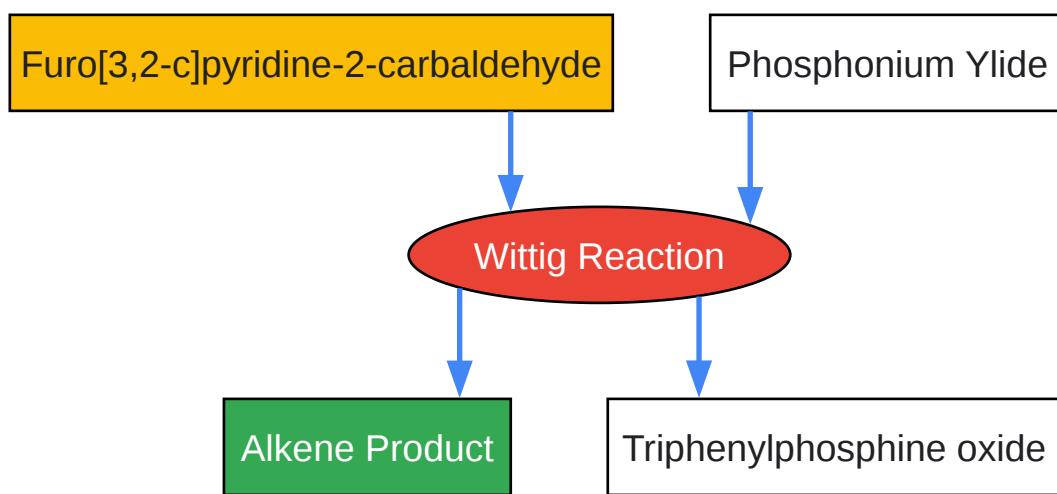
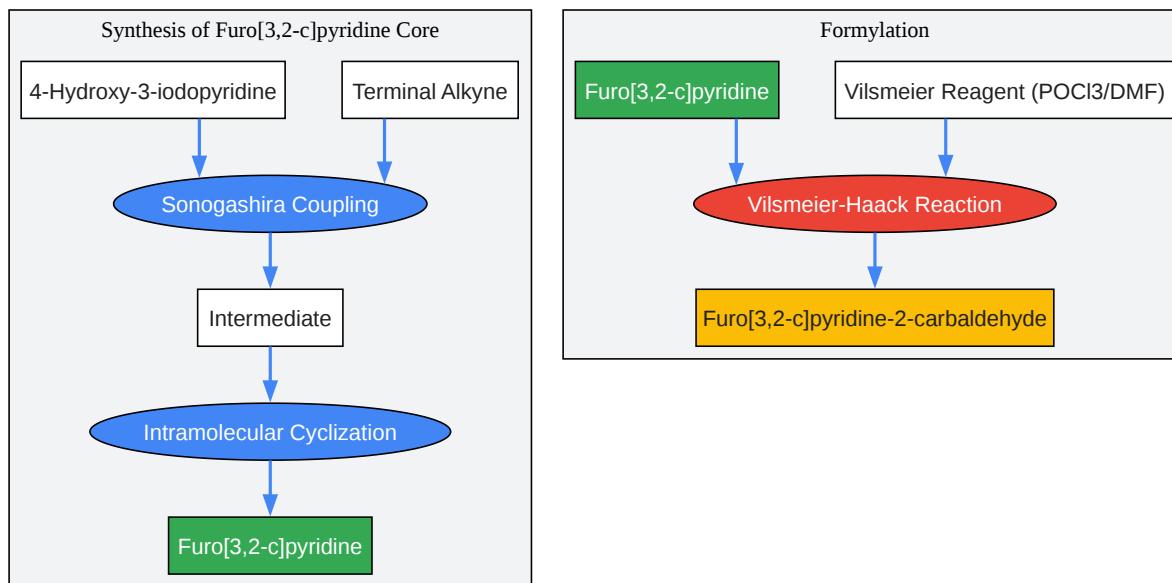
- Materials: 4-Hydroxy-3-iodopyridine, terminal alkyne (e.g., ethynyltrimethylsilane), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, CuI , diisopropylamine, DMF.
- Procedure:
 - To a solution of 4-hydroxy-3-iodopyridine in anhydrous DMF, add the terminal alkyne, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, CuI , and diisopropylamine under an inert atmosphere.
 - Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and perform an aqueous workup.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The subsequent intramolecular 5-endo-dig cyclization to form the furan ring may occur in situ or require a subsequent step, potentially with the addition of a base to facilitate the removal of a protecting group and subsequent cyclization.
 - Purify the crude product by column chromatography on silica gel to obtain the Furo[3,2-c]pyridine core.

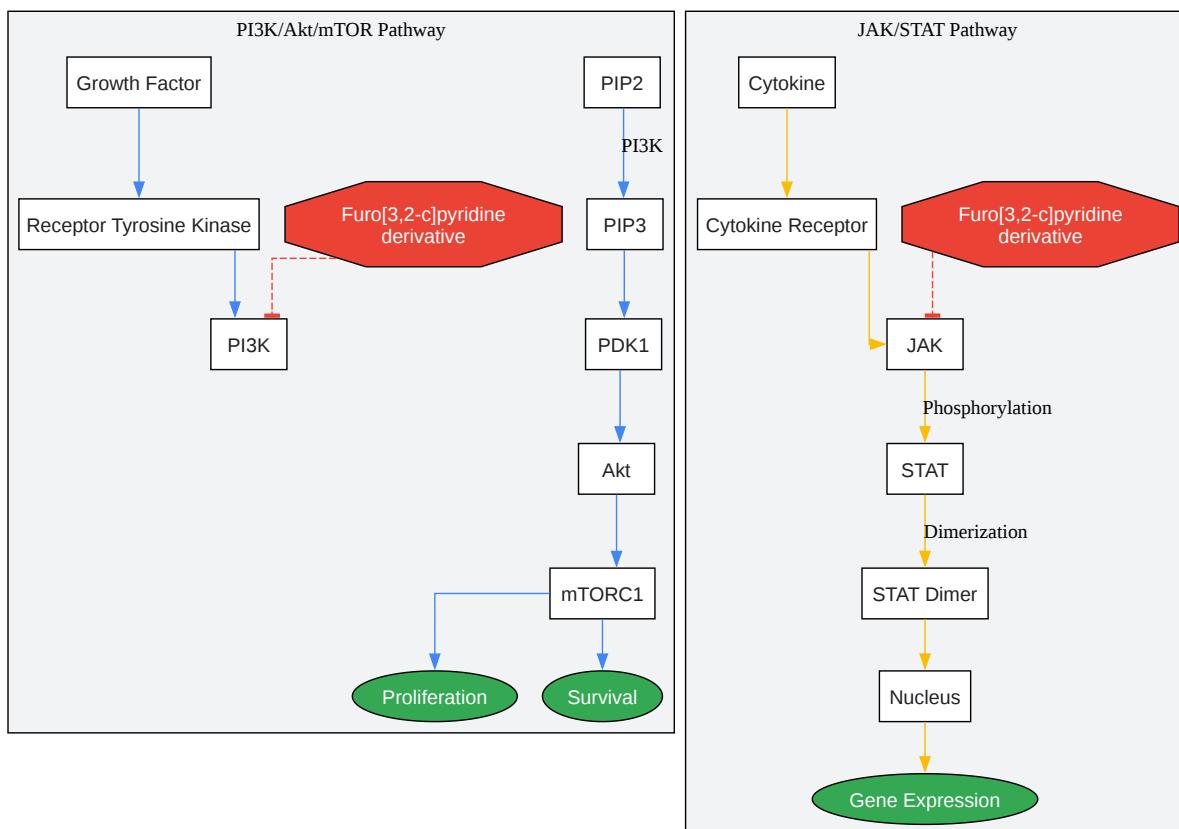
Step 2: Formylation of the Furo[3,2-c]pyridine core via Vilsmeier-Haack Reaction

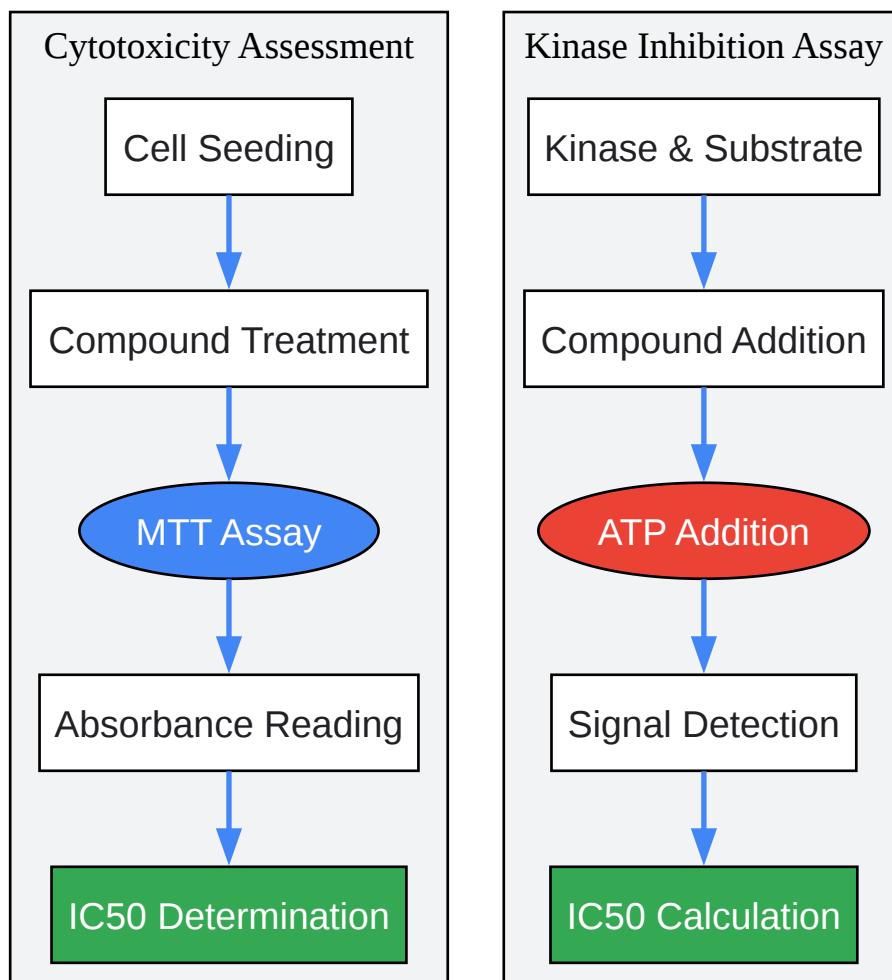
This is a general protocol for the Vilsmeier-Haack formylation of an electron-rich heterocycle.^[4]
^[5]^[6]

- Materials: Furo[3,2-c]pyridine, phosphorus oxychloride (POCl_3), N,N-dimethylformamide (DMF), ice, saturated sodium bicarbonate solution.
- Procedure:
 - In a flask cooled in an ice bath, slowly add POCl_3 to DMF with stirring to form the Vilsmeier reagent.

- To this mixture, add a solution of the Furo[3,2-c]pyridine core in DMF dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., 60-80 °C) for several hours, monitoring by TLC.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **Furo[3,2-c]pyridine-2-carbaldehyde** by column chromatography.







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